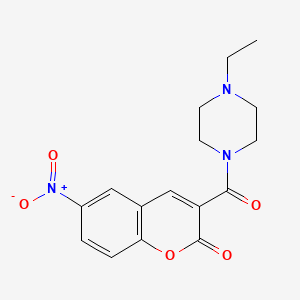

![molecular formula C20H24N2O6S B2475093 3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922040-83-3](/img/structure/B2475093.png)

3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

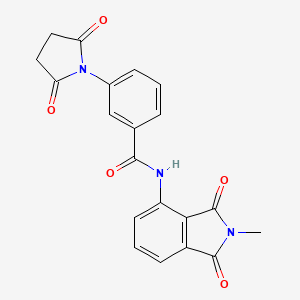

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a wide range of biological activities and are the basis of several groups of drugs, including sulfa drugs .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The 3,4-dimethoxybenzenesulfonamide group would likely contribute to the polarity of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

- A study by Pişkin, Canpolat, and Öztürk (2020) investigated a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound, similar in structure to the one you mentioned, showed promise for photodynamic therapy applications due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Kynurenine 3-hydroxylase

- A study by Röver et al. (1997) synthesized benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. These compounds, including derivatives similar to the one you mentioned, demonstrated high-affinity inhibition of this enzyme, important for studying the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Studies on Benzimidazole Fused-1,4-Oxazepines

- Almansour et al. (2016) conducted a study on benzimidazole-tethered oxazepine heterocyclic hybrids, related to the compound of interest. These studies included synthesis, spectroscopic, X-ray diffraction, and DFT studies, highlighting their potential in various scientific applications, including nonlinear optical (NLO) properties (Almansour et al., 2016).

Antitumor and Enzyme Inhibition Studies

- Gul et al. (2016) synthesized new benzenesulfonamides and tested them for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. This research is relevant as it demonstrates the potential of benzenesulfonamide derivatives in antitumor activity and enzyme inhibition (Gul et al., 2016).

Antimicrobial and Carbonic Anhydrase Inhibitor Effects

- Alyar et al. (2018) synthesized Schiff bases of Sulfa drugs and their metal complexes, including benzenesulfonamide derivatives. These compounds were characterized and tested for antimicrobial activities and as inhibitors of carbonic anhydrase enzymes (Alyar et al., 2018).

Synthesis of Tetrahydrobenzo[b][1,4]oxazepine Derivatives

- Shaabani et al. (2010) developed a novel one-pot multicomponent reaction leading to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives. This study showcases the potential for synthesizing complex compounds like the one (Shaabani et al., 2010).

Direcciones Futuras

Mecanismo De Acción

Action Environment

Environmental factors—pH, temperature, co-administered drugs—can alter our compound’s efficacy and stability. It’s like a delicate dance between chemistry and context.

Remember, this compound’s name might be a tongue-twister, but its actions are anything but dull. Whether it’s thwarting protein misfolding or navigating the intricate pathways of life, it’s a molecular maestro orchestrating cellular symphonies! 🎶🧪🔬 .

Propiedades

IUPAC Name |

3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6S/c1-20(2)12-28-17-10-13(6-8-15(17)22(3)19(20)23)21-29(24,25)14-7-9-16(26-4)18(11-14)27-5/h6-11,21H,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQZFAPGJYLWQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)N(C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2475010.png)

![3-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2475013.png)

![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2475014.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N'-hydroxybenzenecarboximidamide](/img/structure/B2475022.png)

![Benzo[d]thiazol-6-yl(3-(ethylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2475023.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2475026.png)